molecular formula C20H21N5O3 B2735685 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-65-7

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2735685
CAS No.: 876669-65-7
M. Wt: 379.42
InChI Key: MGALWHVYQSTCAO-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex imidazo[2,1-f]purine derivative. Its core scaffold consists of a fused imidazo-purine bicyclic system with substitutions at positions 1, 3, 7, and 6. The 3,4-dimethylphenyl group at position 8 and the 2-oxopropyl moiety at position 3 are critical for its physicochemical and biological properties.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-6-7-15(8-12(11)2)25-13(3)9-23-16-17(21-19(23)25)22(5)20(28)24(18(16)27)10-14(4)26/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGALWHVYQSTCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique imidazo[2,1-f]purine core with various substituents that influence its reactivity and biological interactions. The presence of the 3,4-dimethylphenyl group and the 2-oxopropyl moiety are particularly noteworthy due to their potential effects on biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and cell survival.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Minimum inhibitory concentrations (MICs) were recorded at 25.9 μM against S. aureus and 12.9 μM against MRSA.
Compound MIC (μM) Activity
This compound25.9 (S. aureus)Bactericidal
12.9 (MRSA)Bactericidal

Anti-inflammatory Potential

The compound's structural features suggest it may also possess anti-inflammatory properties. In vitro assays have shown varying degrees of inhibition on pro-inflammatory cytokines and transcription factors like NF-κB .

Cytotoxicity

Cell viability assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines at certain concentrations:

  • IC50 Values : The compound's IC50 values were found to be around 20 µM in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Neurotoxicity Assessment : A study comparing the neurotoxic effects of structurally related compounds revealed that modifications at the 3,4 positions significantly altered the rate of cyclization and protein crosslinking in neuronal tissues . The dimethyl substitution was associated with increased neurotoxicity.
  • Antitumor Activity : In vivo studies using animal models demonstrated that the compound could reduce tumor growth when administered at specific dosages over a treatment period .

Comparative Analysis

When compared to similar compounds such as other imidazo[2,1-f]purines:

Compound Biological Activity Unique Features
This compoundAntimicrobial & AnticancerDimethyl substitution enhances activity
1-Methyl-3-(2-oxopropyl)imidazo[2,1-f]purineLimited antimicrobialLacks phenyl substituents

Scientific Research Applications

Research indicates that derivatives of imidazo[2,1-f]purine exhibit a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Applications in Research

The applications of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be categorized as follows:

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties:

  • Anticancer Agents : Studies have shown efficacy against various human tumor cell lines.
  • Neuropharmacology : Its role as a serotonin receptor modulator opens avenues for treating mood disorders.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Novel Derivatives : It is used to create more complex molecules with enhanced biological activity.

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antidepressant Activity Study :
    • Objective : Evaluate the antidepressant-like effects in animal models.
    • Findings : Significant reductions in immobility time were observed in forced swim tests (FST), indicating potential antidepressant properties.
  • Antiviral Efficacy Study :
    • Objective : Assess antiviral activity against specific viral strains.
    • Findings : The compound demonstrated inhibition of viral replication through interaction with viral enzymes.
  • Anticancer Research :
    • Objective : Investigate the effects on cancer cell lines.
    • Findings : Induction of apoptosis was noted in several tested human tumor cell lines.

Comparison with Similar Compounds

Position 8 Substitutions

  • The chloro group may increase steric hindrance or influence π-π stacking interactions in biological targets .
  • 8-Biphenyl derivatives (): Compounds such as 8-biphenyl-1,3,7-trimethyl analogs exhibit higher melting points (>300°C) compared to dimethylphenyl-substituted derivatives, suggesting increased molecular rigidity and crystallinity due to extended aromatic systems .

Position 3 Substitutions

  • 3-(2-Methylallyl) vs. 3-(2-Oxopropyl) : The 2-methylallyl group in ’s compound introduces unsaturation, which may enhance metabolic stability compared to the ketone-containing 2-oxopropyl group. The latter’s carbonyl moiety could participate in hydrogen bonding or serve as a reactive site for further derivatization .

Position 7 and 1 Methyl Groups

  • Methyl groups at positions 1 and 7 are conserved across multiple analogs (e.g., ). These groups likely contribute to lipophilicity and passive membrane permeability, as seen in related purine derivatives .

Pharmacological and Enzymatic Activity

Receptor Affinity

  • Serotonin and Dopamine Receptor Modulation: Compound 5 from , an octahydroisoquinolinyl-alkyl derivative of imidazo[2,1-f]purine, demonstrates dual activity at serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors. This suggests that substitutions at position 8 (e.g., isoquinolinyl groups) can confer multi-target activity, whereas dimethylphenyl groups may favor selectivity for specific receptor subtypes .
  • Phosphodiesterase (PDE) Inhibition: The 6,7-dimethoxy-3,4-dihydroisoquinolinyl substitution in ’s Compound 5 enhances PDE4B1 and PDE10A inhibitory activity. This contrasts with simpler aryl substitutions (e.g., 3,4-dimethylphenyl), which may lack the steric bulk required for enzyme active-site interactions .

Structure–Activity Relationship (SAR) Insights

  • Trifluoromethylphenylpiperazinylalkyl Derivatives (): SAR studies highlight that electron-withdrawing groups (e.g., CF₃) at the phenyl ring improve receptor binding affinity. This principle may extend to dimethylphenyl analogs, where methyl groups could modulate electron density and hydrophobic interactions .

Physicochemical Properties

Table 1: Comparison of Key Physical Properties

Compound Melting Point (°C) Notable NMR Shifts (1H) Reference
8-Biphenyl-1,3,7-trimethyl analog >300 3.43 ppm (N1-CH₃), 3.63 ppm (N3-CH₃)
8-(3-Chloro-4-methylphenyl) analog Not reported 3.27 ppm (N1-CH₃), 3.51 ppm (N3-CH₃)
Target compound (3,4-dimethylphenyl) Not available Expected shifts similar to biphenyl analogs

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is typically synthesized via multistep organic reactions, including alkylation, cyclization, and functionalization of the purine core. For example, describes the synthesis of structurally similar imidazo-purine-dione derivatives using N-8-arylpiperazinylpropyl substitutions and amide derivatization. Key intermediates include 1,3-dimethylxanthine derivatives and arylpiperazine moieties. Reaction conditions (e.g., solvent, temperature) and protecting group strategies are critical to avoid side reactions .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) and High-Resolution Mass Spectrometry (HRMS) are indispensable. For example, details the use of 1^1H NMR (δ 1.2–7.8 ppm) and 13^13C NMR (δ 25–170 ppm) to assign protons and carbons in related imidazo-pyridine derivatives. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and amine (N-H) functional groups, while elemental analysis validates purity .

Q. What initial pharmacological screening approaches are recommended for this compound?

In vitro receptor binding assays (e.g., 5-HT1A_{1A} receptor affinity tests) and behavioral models (e.g., four-plate test for anxiolytic activity) are foundational. highlights the use of radioligand displacement assays to evaluate serotonin receptor binding, with IC50_{50} values as a key metric. Dose-response curves in rodent models can preliminarily assess therapeutic potential .

Advanced Questions

Q. How can Design of Experiments (DOE) optimize synthetic yield and purity?

DOE methodologies, such as factorial design or response surface modeling, systematically vary parameters (e.g., reactant stoichiometry, temperature, catalyst loading) to identify optimal conditions. emphasizes minimizing experimental runs while maximizing data quality. For example, a Central Composite Design (CCD) could model the impact of pH and reaction time on yield, with ANOVA validating significance (p < 0.05) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Orthogonal assays and meta-analysis are critical. If one study reports 5-HT1A_{1A} agonism ( ) while another shows no effect, cross-validate using functional assays (e.g., cAMP inhibition) and receptor subtype selectivity profiling. Adjusting experimental conditions (e.g., cell line, incubation time) or employing cheminformatics tools (e.g., molecular docking) can clarify discrepancies .

Q. How do computational models predict drug-likeness and receptor interactions for this compound?

Tools like ChemAxon ( ) calculate physicochemical parameters (logP, polar surface area) to assess solubility and permeability. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor binding stability, while QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity. highlights AI-driven platforms (e.g., COMSOL Multiphysics) for predicting metabolic stability and toxicity .

Methodological Guidance Table

Focus Area Key Parameters Recommended Techniques References
Synthesis Yield, purity, reaction timeDOE, HPLC purification, TLC monitoring
Structural Analysis Functional groups, stereochemistryNMR, HRMS, X-ray crystallography
Bioactivity IC50_{50}, EC50_{50}, selectivityRadioligand binding, in vivo behavioral assays
Computational logP, binding affinity, toxicityQSAR, molecular docking, AI platforms

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